molecular formula C30H27BN2O2 B12822357 2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline

2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline

Cat. No.: B12822357
M. Wt: 458.4 g/mol
InChI Key: JDFFIICPHPQDEA-UHFFFAOYSA-N
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Description

2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline is a complex organic compound that has garnered significant interest in the field of materials science and organic chemistry. This compound is notable for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated phenanthroline under the influence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of phenanthroline with reduced aromaticity .

Scientific Research Applications

2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline exerts its effects is primarily through its interaction with specific molecular targets. In the context of OLEDs, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient charge transfer. Additionally, the compound’s boron-containing moiety can interact with various biological molecules, making it a potential candidate for biological applications .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the phenanthroline moiety.

    9-Phenyl-1,10-phenanthroline: Similar in structure but lacks the boron-containing moiety.

Uniqueness

The uniqueness of 2-Phenyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,10-phenanthroline lies in its combination of a phenanthroline core with a boron-containing moiety. This unique structure imparts the compound with distinct photophysical properties, making it highly valuable for applications in optoelectronics and materials science .

Properties

Molecular Formula

C30H27BN2O2

Molecular Weight

458.4 g/mol

IUPAC Name

2-phenyl-9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C30H27BN2O2/c1-29(2)30(3,4)35-31(34-29)24-16-12-21(13-17-24)26-19-15-23-11-10-22-14-18-25(20-8-6-5-7-9-20)32-27(22)28(23)33-26/h5-19H,1-4H3

InChI Key

JDFFIICPHPQDEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=CC=C6)C=C3

Origin of Product

United States

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